molecular formula C33H36N3O7P B610615 RXPA380 CAS No. 564479-79-4

RXPA380

Cat. No. B610615
CAS RN: 564479-79-4
M. Wt: 617.6388
InChI Key: IMPJIKIXNAGRCR-SFOGZRFBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RXPA380 is a potent and highly selective inhibitor of the angiotensin-converting enzyme C-domain.

Scientific Research Applications

Selective Inhibition of Angiotensin-Converting Enzyme C-Domain

RXPA380, a phosphinic peptide, is recognized for its high selectivity as an inhibitor of the C-domain of somatic angiotensin-converting enzyme (ACE). This selectivity is significant as it differentiates between the two active sites of somatic ACE, offering a new avenue for targeted therapeutic interventions. The inhibitor's unique structure plays a crucial role in its specificity, opening possibilities for the design of new selective ACE inhibitors (Georgiadis et al., 2004).

Crystal Structure Analysis

The crystal structure of testis ACE in complex with RXPA380 has been elucidated, providing insights into the molecular interactions that confer high specificity to the C-domain. This structural analysis highlights key differences between the N- and C-domains of ACE, specifically in the residues surrounding the inhibitor, crucial for understanding ACE's domain selectivity and for the design of domain-specific pharmacophores (Corradi et al., 2007).

Molecular Hybridization Design

A study focused on the molecular hybridization design of RXPA380–proline hybrid (RXPA380-P), linking the parent compound RXPA380 with a proline analogue. This novel hybrid showcases the importance of molecular modification in drug discovery, although it was found to be a poor inhibitor of ACE compared to RXPA380, suggesting the complexity and specificity involved in ACE inhibition (Abdou et al., 2022).

Domain Specificity Investigation

Research into the domain specificity of phosphinic inhibitors like RXPA380 and RXP407 in angiotensin-converting enzyme has advanced our understanding of ACE's molecular basis. This study used mutants of the C- and N-domains to scrutinize selective inhibitor binding, revealing that specific interactions, particularly in the P2 substituent and residue Phe 391, are pivotal for RXPA380's C-selectivity. Such insights are crucial for developing more targeted and effective ACE inhibitors (Kröger et al., 2009).

Vasoconstriction and ACE Inhibition

A study on porcine femoral arteries and coronary microarteries showed that RXPA380, a selective C-domain inhibitor, is effective in preventing angiotensin I-induced vasoconstriction. This finding is significant for understanding the role of tissue ACE and its domains in hypertension and cardiovascular diseases, indicating that targeted inhibition of ACE's C-domain could be a viable strategy for managing such conditions (van Esch et al., 2005).

properties

CAS RN

564479-79-4

Product Name

RXPA380

Molecular Formula

C33H36N3O7P

Molecular Weight

617.6388

IUPAC Name

N-[[2-[Hydroxy[(1R)-2-phenyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]phosphinyl]cyclopentyl]carbonyl]-L-tryptophan

InChI

InChI=1S/C33H36N3O7P/c37-31(35-28(32(38)39)19-24-20-34-27-16-8-7-14-25(24)27)26-15-9-17-29(26)44(41,42)30(18-22-10-3-1-4-11-22)36-33(40)43-21-23-12-5-2-6-13-23/h1-8,10-14,16,20,26,28-30,34H,9,15,17-19,21H2,(H,35,37)(H,36,40)(H,38,39)(H,41,42)/t26?,28-,29?,30+/m0/s1

InChI Key

IMPJIKIXNAGRCR-SFOGZRFBSA-N

SMILES

O=C(O)[C@H](CC1=CNC2=C1C=CC=C2)NC(C3C(P([C@@H](NC(OCC4=CC=CC=C4)=O)CC5=CC=CC=C5)(O)=O)CCC3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

RXPA380;  RXPA-380;  RXPA 380;  Cbz-PhePsi[PO(2)CH]Pro-Trp-OH.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RXPA380
Reactant of Route 2
RXPA380
Reactant of Route 3
RXPA380
Reactant of Route 4
RXPA380
Reactant of Route 5
RXPA380
Reactant of Route 6
RXPA380

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.